molecular formula C8H16N2O3 B7888731 gamma-Glutamyl-isopropylamide

gamma-Glutamyl-isopropylamide

Cat. No. B7888731
M. Wt: 188.22 g/mol
InChI Key: CABXGBMKSVRWOG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-L-glutamine zwitterion is an amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of N-isopropyl-L-glutamine;  major species at pH 7.3. It has a role as a bacterial metabolite. It is a tautomer of a N-isopropyl-L-glutamine.

Scientific Research Applications

  • GGT in Glutathione Metabolism : GGT catalyzes the hydrolysis of gamma-glutamyl bonds in compounds like glutathione, playing a crucial role in maintaining glutathione homeostasis and defense against oxidative stress (Okada et al., 2006).

  • Role in Carcinogenesis : GGT is highly expressed in many human and animal tumors. It affects the response of tumors to chemotherapy and is being explored for its potential role in activating and targeting chemotherapy drugs to tumors (Hanigan, 1998).

  • Impact on Atherosclerosis and Coronary Heart Disease : Elevated GGT activity is associated with an increased risk of coronary heart disease (CHD), suggesting its direct involvement in the pathophysiology of atherosclerosis and related clinical events (Ndrepepa et al., 2018).

  • Applications in Medicine and Biotechnology : Gamma-PGA, a related compound, has applications as a thickener, cryoprotectant, drug carrier, and more, with its biodegradability making it useful in food, cosmetics, medicine, and water treatments (Shih & Van, 2001).

  • Synthesis of Gamma-L-Glutamyl Compounds : Research on the synthesis of gamma-L-glutamyl alkylamines, including gamma-L-glutamyl isopropylamide, has been conducted, indicating potential medicinal value (Zhang et al., 2012).

properties

IUPAC Name

(2S)-2-azaniumyl-5-oxo-5-(propan-2-ylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXGBMKSVRWOG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)CC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Glutamyl-isopropylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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